molecular formula C11H7NS B3094271 2-(2-Thienyl)benzonitrile CAS No. 125610-77-7

2-(2-Thienyl)benzonitrile

Cat. No.: B3094271
CAS No.: 125610-77-7
M. Wt: 185.25 g/mol
InChI Key: NPFMSBYLFMDFFE-UHFFFAOYSA-N
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Description

“2-(2-Thienyl)benzonitrile” is a chemical compound with the molecular formula C11H7NS . It belongs to the class of organic compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring connected to a nitrile functional group (-C≡N) and a thiophene ring . The presence of a nitrile group makes it a potent electrophile, thus readily participating in numerous chemical reactions .

Scientific Research Applications

1. Catalysis and Organic Synthesis

2-(2-Thienyl)benzonitrile and its derivatives play a significant role in catalysis and organic synthesis. For instance, Rhodium(III)-catalyzed cyanation using N-nitroso as a directing group synthesizes 2-(Alkylamino)benzonitriles, indicating the compound's utility in creating complex organic structures (Dong et al., 2015). Another study demonstrates the use of thienothiophene derivatives, similar to this compound, in photoinduced atom transfer radical polymerization, highlighting its potential in polymer science (Kütahya et al., 2017).

2. Environmental and Biodegradation Studies

The environmental impact and biodegradation of benzonitrile compounds, which include this compound, are also areas of research. A study by Harper (1977) examined the fungal degradation of aromatic nitriles, showing how these compounds can be broken down in nature (Harper, 1977).

3. Materials Science and Polymerization

In the field of materials science, benzonitriles are used in the synthesis of various polymers and materials. For example, research on the solvent effects on the condensation of 2-thiouracil in benzonitrile provides insights into the behavior of these compounds in different environments, which is crucial for material development (Wandlowski et al., 1993).

Safety and Hazards

The safety data sheet for benzonitrile, a similar compound, suggests that it is combustible and harmful if swallowed or in contact with skin . It can cause irritation to the eyes, skin, and respiratory system. Chronic exposure can have adverse effects .

Mechanism of Action

Target of Action

It is known that benzylic compounds, such as 2-(2-thienyl)benzonitrile, often interact with various enzymes and receptors in the body due to their aromatic nature . The specific role of these targets can vary widely depending on the exact nature of the compound and the biological context.

Properties

IUPAC Name

2-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMSBYLFMDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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